4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one
Description
4-(1-(2-Methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one (hereafter referred to as Compound A) is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidin-2-one ring. Its molecular formula is C₂₂H₂₃N₃OS (molecular weight: ~377.50 g/mol), with structural uniqueness arising from two key substituents:
- A 2-methylallyl group at the 1-position of the benzimidazole ring.
- A 3-(methylthio)phenyl group attached to the pyrrolidin-2-one nitrogen.
This compound’s design leverages the pharmacological relevance of benzimidazoles, which are known for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-(3-methylsulfanylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15(2)13-25-20-10-5-4-9-19(20)23-22(25)16-11-21(26)24(14-16)17-7-6-8-18(12-17)27-3/h4-10,12,16H,1,11,13-14H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCVXBRNWQSIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC(=CC=C4)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one typically involves multi-step organic synthesis, starting from commercially available precursors The initial steps often include the formation of the benzimidazole core through condensation reactions between o-phenylenediamine and aldehydes or carboxylic acids
Industrial Production Methods
Industrial production of this compound would likely employ optimized synthetic routes to enhance yield and purity. This might include the use of catalytic agents to accelerate reactions, as well as continuous flow processes to ensure consistent quality and scale-up feasibility.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The methylthio group can undergo oxidation to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: : The benzimidazole ring can be hydrogenated under high pressure to form reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the pyrrolidinone carbonyl group.
Common Reagents and Conditions
Oxidizing agents: mCPBA (meta-Chloroperbenzoic acid), H2O2 (Hydrogen peroxide)
Reducing agents: H2 (Hydrogen gas) with Pd/C (Palladium on carbon)
Nucleophiles for substitution: Alkyl halides, amines, thiols
Major Products Formed from These Reactions
Oxidation and reduction reactions of this compound yield various oxidized or reduced derivatives, which can exhibit different properties and potential applications. Substitution reactions can introduce diverse functional groups, enhancing the compound's versatility.
Scientific Research Applications
The compound is notable for its applications in a wide range of scientific fields:
Chemistry: : As a building block for more complex molecules, due to its reactive sites.
Biology: : Potential bioactivity due to the benzimidazole core, which is present in many biologically active molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: : Use as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one exerts its effects can vary depending on the specific application:
In biological systems , it may interact with specific enzymes or receptors, inhibiting or modifying their activity.
The molecular targets could include proteins or DNA, leading to various cellular responses.
The pathways involved often include signal transduction pathways that mediate cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural motifs with Compound A but differ in substituents and biological profiles:
Key Structural and Functional Differences
Substituent Effects on Bioactivity Compound A’s 3-(methylthio)phenyl group contrasts with the naphthalenyl-thiazole in 5a–h. The latter’s extended aromatic system enhances π-π stacking but may reduce solubility, whereas the methylthio group in Compound A improves lipophilicity and electron donation .
Core Heterocycle Variations
- Replacing pyrrolidin-2-one with azetidin-2-one (as in BD-1 ) reduces ring size, increasing ring strain and possibly affecting conformational stability .
Synthetic Accessibility
Biological Activity
The compound 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one is a complex organic molecule notable for its potential biological activities. This compound integrates a pyrrolidine core with a benzo[d]imidazole moiety and a methylthio-substituted phenyl group, suggesting diverse interactions with biological targets. The benzo[d]imidazole structure is particularly significant in drug design, often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes:
- Pyrrolidin-2-one : A cyclic amide that can influence the compound's stability and reactivity.
- Benzo[d]imidazole : Known for its role in medicinal chemistry, this moiety can interact with multiple biological receptors.
- Methylthio Group : Enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Properties
Research has indicated that compounds containing the benzo[d]imidazole scaffold exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzo[d]imidazole can inhibit the growth of various bacterial strains, suggesting that the compound may possess similar properties. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Potential
The compound's structural features suggest potential anticancer activity. The benzo[d]imidazole unit is known to inhibit certain kinases involved in cancer cell proliferation. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by activating caspases or inhibiting survival pathways. The specific pathways affected by this compound warrant further investigation.
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in cancer cells.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, contributing to its biological effects.
Case Studies
Several studies have explored similar compounds within the same structural family:
-
Antimicrobial Activity Study :
- A derivative of benzo[d]imidazole was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations.
- Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics.
-
Anticancer Efficacy :
- A study evaluated a related pyrrolidine derivative against various cancer cell lines (e.g., HeLa and MCF-7). The results demonstrated IC50 values in the micromolar range, indicating potent cytotoxicity.
- Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
